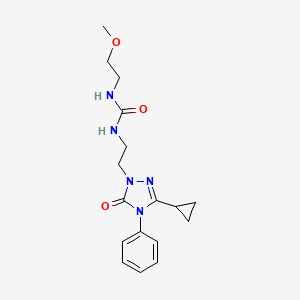

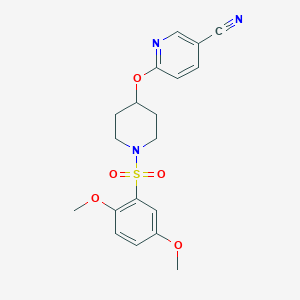

![molecular formula C9H9NO2S B2902906 methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate CAS No. 478239-03-1](/img/structure/B2902906.png)

methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate is a chemical compound that has been studied for its reactivity and potential applications . It is a part of the thienopyrrole family, which has attracted significant attention due to the discovery of new types of activity for specific representatives in this series of compounds .

Synthesis Analysis

The synthesis of this compound involves the influence of catalysts, acid chlorides, and solvents on its acylation . The use of AlCl3 allows the regioselective introduction of the acyl group into position 3 to be performed, whereas the acyl group is regioselectively introduced into position 6 of thienopyrrole when SnCl4 is used .Molecular Structure Analysis

The molecular structure of this compound is characterized by a thienopyrrole core with a methyl group at the 2-position and a carboxylate group at the 5-position . The compound has a molecular weight of 181.21 .Chemical Reactions Analysis

The chemical reactions involving this compound have been studied, particularly its acylation . The selectivity of this reaction under Friedel—Crafts reaction conditions in the presence of AlCl3 depends more on the electron density distribution in the complexes than on the structure parameters .Physical And Chemical Properties Analysis

This compound has a number of physical and chemical properties. It has a molecular weight of 181.21 and a formula of C8H7NO2S . It has a high GI absorption and is BBB permeant . Its water solubility is 0.471 mg/ml .Scientific Research Applications

Regioselective Acylation

Methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate's regioselective acylation has been extensively studied. The use of AlCl3 allows for the regioselective introduction of the acyl group into position 3, whereas SnCl4 introduces it regioselectively into position 6 of thienopyrrole (Yarovenko et al., 2003). This process is crucial for synthesizing photochromic 1,2-dihetarylethene, marking the first synthesis of thienopyrrole-based photochrome (Krayushkin et al., 2002).

Synthesis of Imidazoles and Carboxamides

In the synthesis of imidazoles, this compound is acylated with 2-(3-indolyl)-2-oxoacetyl chloride. This leads to the formation of methyl 6-[2-(3-indolyl)-1,2-dioxoethyl]-2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylates, which are then reacted with aromatic aldehydes to produce imidazolyl derivatives (Krayushkin et al., 2005). Additionally, a series of N-substituted 4H-thieno[3,2-b]pyrrole-5-carboxamides and their imidazolyl derivatives are synthesized using derivatives of (4H-thieno[3,2-b]pyrrol-5-yl)carboxylic acid (Torosyan et al., 2018).

Quantum-chemical Study

The selectivity of acylation of this compound under Friedel—Crafts reaction conditions is influenced more by the electron density distribution in complexes than by structural parameters. This insight was revealed through a quantum-chemical study using the MNDO approximation (Yarovenko et al., 2006).

Synthesis of Photochromic Systems

The compound undergoes reaction with 3,4-dichlorocyclobutene-1,2-dione, resulting in the synthesis of previously unknown thermally stable photochromic systems containing thienopyrrole groups linked through a 2,5-dioxofuran bridge (Krayushkin et al., 2002).

Future Directions

The future directions for research on methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate could involve further exploration of its reactivity and potential applications, particularly in the context of its acylation . Additionally, more detailed studies on its safety and hazards could be beneficial .

Mechanism of Action

Target of Action

It’s known that derivatives of this compound can be used for the synthesis of biologically active compounds of the thieno-pyrrole series . These compounds often interact with various biological targets, depending on their specific structures and functional groups.

Mode of Action

The compound can undergo various chemical reactions, such as alkylation , which can modify its structure and potentially its interaction with biological targets.

Biochemical Pathways

Its derivatives are known to be involved in the synthesis of biologically active compounds , suggesting that they may influence various biochemical pathways.

Pharmacokinetics

It is known to have high gi absorption and is a cyp1a2 inhibitor .

Result of Action

Its derivatives are known to be used in the synthesis of biologically active compounds , suggesting that they may have various effects at the molecular and cellular levels.

Action Environment

The action, efficacy, and stability of methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate can be influenced by various environmental factors. For instance, the acylation of this compound is known to be influenced by the presence of different catalysts, acid chlorides, and solvents .

properties

IUPAC Name |

methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2S/c1-5-3-6-8(13-5)4-7(10-6)9(11)12-2/h3-4,10H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGEYHRRXKZBQTG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(S1)C=C(N2)C(=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

478239-03-1 |

Source

|

| Record name | methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What makes methyl 2-methyl-4H-thieno[3,2-b]pyrrole-5-carboxylate a suitable building block for photochromic materials?

A: this compound exhibits promising reactivity for creating photochromic 1,2-dihetarylethenes. Research indicates its successful utilization in synthesizing a novel thienopyrrole-based photochrome for the first time. [] This achievement highlights its potential in constructing innovative photochromic systems.

Q2: What significant chemical reactions involving this compound have been studied?

A: A key area of research focuses on the acylation of this compound. Scientists have investigated the influence of various catalysts, acid chlorides, and solvents on this reaction. [, , ] This research led to the identification of conditions enabling regioselective acylation, a crucial aspect for controlling the final structure and properties of synthesized photochromic compounds. [, ]

Q3: Beyond its use in synthesizing the first thienopyrrole-based photochrome, what other applications of this compound are being explored?

A: Researchers have successfully employed this compound as a foundation for synthesizing 1,2-dihetarylethenes incorporating a 2,5-dihydrothiophene bridge. [] These compounds represent a new class of photochromic materials, demonstrating the versatility of this starting material in accessing diverse photochromic structures.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

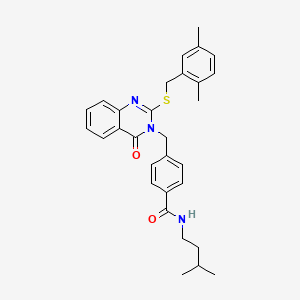

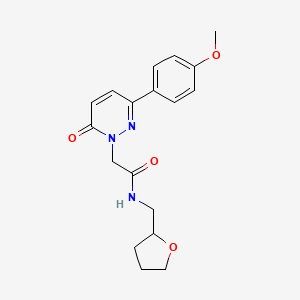

![7-[(2-Fluorophenyl)methyl]-3-methyl-8-(4-methylpiperazin-1-yl)purine-2,6-dione](/img/structure/B2902823.png)

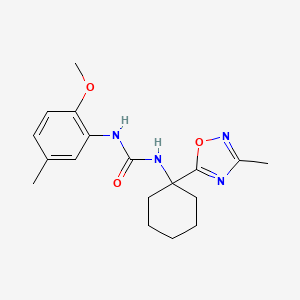

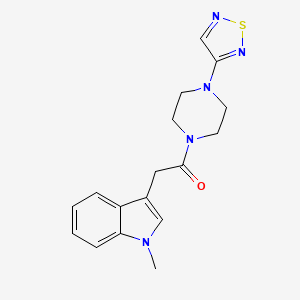

![7-chloro-2-(((4-((3,4-difluorophenyl)amino)quinazolin-2-yl)thio)methyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2902825.png)

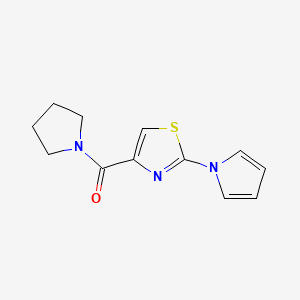

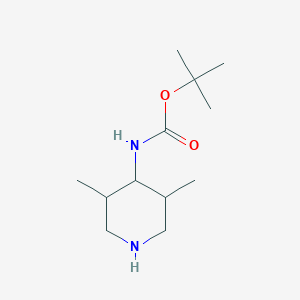

![(2S)-2-amino-N-methyl-2-phenyl-N-[2-(pyridin-4-yl)ethyl]acetamide dihydrochloride](/img/structure/B2902838.png)

![4-[bis(2-cyanoethyl)sulfamoyl]-N-(3,6-dimethyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2902839.png)

![N-{3-[5-(2-hydroxyphenyl)-1-(thiophene-2-carbonyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide](/img/structure/B2902840.png)

![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-ethoxyacetamide](/img/structure/B2902846.png)